molecular formula C9H9N3O2 B3351889 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 40534-00-7

1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3351889
CAS No.: 40534-00-7
M. Wt: 191.19 g/mol
InChI Key: QYQDGEHUPRZMCW-UHFFFAOYSA-N
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Description

1-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid is a high-value chemical intermediate intended for research and development applications, strictly for laboratory use. This compound belongs to the benzimidazole chemical class, recognized for its versatile role in medicinal chemistry and drug discovery . The molecular structure incorporates a carboxylic acid moiety and a methylamino substitution on the imidazole ring, making it a potential precursor for synthesizing more complex molecules. Its primary research value lies in its use as a building block for creating novel compounds with potential pharmacological activity. Researchers can utilize the carboxylic acid group for amide coupling reactions and the methylamino group for further functionalization, enabling the development of targeted chemical libraries . Safety and Handling: As with similar research compounds, appropriate safety precautions must be followed. Refer to the Safety Data Sheet (SDS) before use. This product is labeled with the signal word "Warning" and may have hazard statements including H315-H319-H335, indicating it can cause skin and eye irritation and may be harmful if inhaled . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. The information presented is based on the properties of closely related chemical analogs and is provided for descriptive purposes .

Properties

IUPAC Name

1-(methylamino)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-10-12-5-11-7-4-6(9(13)14)2-3-8(7)12/h2-5,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQDGEHUPRZMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493637
Record name 1-(Methylamino)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40534-00-7
Record name 1-(Methylamino)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its derivatives . The reaction conditions often require an acidic or basic medium to facilitate the formation of the benzimidazole ring. For instance, the use of trimethyl orthoformate in an acidic medium can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The methylamino group (-NHCH₃) at the 1-position participates in nucleophilic substitution reactions. This group can undergo alkylation or acylation under specific conditions.

Example reaction :
In a study synthesizing benzimidazole derivatives, the methylamino group reacted with epoxide intermediates to form β-amino alcohol derivatives (Figure 1). The reaction proceeded in ethanol under microwave irradiation at 180°C, yielding compounds with enhanced biological activity .

Reaction Type Reagent/Conditions Product
Epoxide ring-opening6-Chloro-1-methyl-1H-benzimidazoleβ-Amino alcohol derivatives

Esterification and Amidation

The carboxylic acid group (-COOH) at the 5-position undergoes esterification and amidation, enabling derivatization for enhanced solubility or bioactivity.

Esterification :
Reaction with ethanol in the presence of sulfuric acid converts the carboxylic acid to its ethyl ester. This intermediate is critical for further functionalization .

Amidation :
Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) forms amide derivatives. For example, reaction with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in DMSO with sodium dithionite yielded a substituted benzimidazole-amide compound .

Reaction Reagents Conditions Yield
EsterificationEthanol, H₂SO₄Reflux, 3–4 hours75–85%
AmidationEDC, HOBt, DIPEART, 12 hours60–70%

Cyclization and Heterocycle Formation

The benzimidazole core participates in cyclization reactions to form fused heterocycles. Sodium dithionite (Na₂S₂O₄) in DMSO facilitates one-pot cyclization with aldehydes, forming complex polycyclic structures .

Example :
Ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in DMSO at 90°C, followed by base hydrolysis to yield the title compound (Figure 2) .

Biological Activity and Reactivity

The compound’s reactivity underpins its biological interactions:

  • Enzyme inhibition : The carboxylic acid and methylamino groups chelate metal ions in enzyme active sites, inhibiting proteases and kinases.

  • Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

Reaction Data Table

Reaction Type Key Reagents Conditions Application
Epoxide ring-openingEpoxides, ethanolMicrowave, 180°C β-Amino alcohol synthesis
EsterificationEthanol, H₂SO₄Reflux Prodrug development
AmidationEDC/HOBtRT Bioactive conjugate synthesis
CyclizationNa₂S₂O₄, DMSO90°C, 3 hours Heterocyclic scaffold expansion

Scientific Research Applications

Overview

The emergence of multidrug-resistant (MDR) bacteria poses a significant challenge in modern medicine. Compounds derived from benzimidazole scaffolds, including 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid, have been investigated for their potential as novel antibacterial agents.

Case Studies

A study conducted by Sutton et al. synthesized a series of triaryl benzimidazole derivatives, including compounds related to this compound. These compounds demonstrated significant antibacterial activity against MDR strains such as MRSA and VRE, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL (Table 1) .

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundMIC (μg/mL)Target Strain
130.25MRSA
140.5VRE
81MRSA

Overview

Recent research has explored the antidiabetic potential of benzimidazole derivatives. The compound's ability to inhibit α-glucosidase positions it as a candidate for managing type II diabetes.

Case Studies

A study focused on benzimidazole-containing quinolinyl oxadiazoles showed that these derivatives exhibit significant α-glucosidase inhibitory activity. The IC50 values ranged from 0.66 to 3.79 μg/mL, indicating potent activity (Table 2) .

Table 2: Antidiabetic Activity of Benzimidazole Derivatives

CompoundIC50 Value (μg/mL)
8a0.66 ± 0.05
8d0.68 ± 0.02
Acarbose1460.28 ± 244.365

Implications

These findings suggest that compounds based on the benzimidazole structure can serve as lead molecules in developing new antidiabetic therapies, potentially offering improved efficacy and safety profiles compared to existing treatments .

Overview

Benzimidazole derivatives have also been investigated for their neuroprotective properties, particularly in treating neurological disorders such as Alzheimer's disease.

Case Studies

Research has identified novel substituted benzimidazole derivatives that act as D-amino acid oxidase (DAAO) inhibitors, which are implicated in neurological conditions . These compounds show promise in preventing cognitive decline associated with diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity . For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substitution patterns, biological activity, synthetic routes, and physicochemical properties.

Substituent Variations and Physicochemical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Applications Evidence ID
1-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid 1-NHCH₃, 5-COOH Not reported Not reported Drug intermediates, ligands
2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid 2-NHCH₃, 5-COOH Not reported Not reported Structural analog
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid 2-(2-hydroxyphenyl), 5-COOH 301–303 67–94 Antimicrobial agents
1-Cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid 1-cyclohexyl, 2-(4-NO₂C₆H₄), 5-COOH Not reported 47.38 Enzyme inhibition studies
N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide 5-carboxamide with piperidine-TFMB substituent 92–93 77 Acetylcholinesterase inhibition

Key Observations :

  • Substituent Position: The position of the methylamino group (1- vs. 2-) significantly impacts biological activity and coordination behavior .
  • Polar Groups : Hydroxyphenyl or nitro substituents enhance thermal stability (melting points >300°C) but reduce solubility in organic solvents .
  • Amide Derivatives : Carboxamide derivatives (e.g., compound 6e) exhibit lower melting points (92–93°C) and improved solubility, favoring pharmacokinetic profiles .

Key Observations :

  • CDI Activation : Carbodiimide-mediated coupling (e.g., CDI) is efficient for amide bond formation, yielding 45–97% depending on steric hindrance .
  • Green Chemistry : DES-based syntheses reduce toxicity and improve yields for hydroxyphenyl derivatives .

Structural and Spectral Analysis

  • ¹H NMR: The methylamino group in this compound resonates at δ ~2.90–3.30 ppm, distinct from the cyclohexyl protons (δ ~1.24–2.15 ppm) in analogs like VIe .
  • Coordination Behavior : The carboxylic acid group facilitates coordination with metals (e.g., Cd²⁺), forming 2D frameworks used in catalysis or sensing .

Biological Activity

1-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid (referred to as "the compound" hereafter) is a heterocyclic aromatic compound belonging to the benzimidazole family. Its unique structure, featuring a methylamino group at the 1-position and a carboxylic acid group at the 5-position, contributes to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol

The compound's biological activity primarily arises from its ability to interact with specific molecular targets. It has been studied for its potential as an enzyme inhibitor, particularly in inhibiting various kinases and other enzymes involved in critical cellular processes. The binding of the compound to these enzymes can prevent substrate binding and subsequent catalytic activity, leading to altered cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values against resistant strains like MRSA and VRE have been reported between 0.06 and 8 μg/mL .
  • In studies, derivatives of the compound have shown enhanced antibacterial properties when specific substitutions are made, such as the introduction of longer carbon chains in the amine group .

Table 1: Antimicrobial Activity of Derivatives

Compound NameMIC (μg/mL)Target Strain
Compound A0.06MRSA
Compound B0.25VRE
Compound C0.5E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 liver cancer cells. This is associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study: HepG2 Cell Line

  • Effect : Induction of apoptosis
  • Mechanism : Upregulation of caspase-3 and Bax; downregulation of Bcl-2
  • Outcome : Significant reduction in cell viability

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against methionyl-tRNA synthetase in Trypanosoma brucei. The substitution pattern on the benzimidazole ring significantly influences its inhibitory potency, with certain modifications leading to improved activity .

Table 2: Enzyme Inhibition Potency

CompoundIC₅₀ (nM)Target Enzyme
Compound 1288TbMetRS
Compound 2150TbMetRS (C-4 substitution)
Compound 360TbMetRS (C-5 substitution)

Q & A

Basic Research Question

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for the benzoimidazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and methylamino group (δ 2.8–3.2 ppm) .
    • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 218.2) and isotopic patterns .
  • Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N content .
  • IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) .

How can researchers address low solubility of this compound in aqueous media during biological assays?

Advanced Research Question
Methodological Solutions :

  • Salt Formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH .
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, guided by SAR studies .

What computational methods predict the biological activity of this compound and its derivatives?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity trends .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

  • Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity .
  • Structural Confirmation : Re-analyze conflicting compounds via X-ray crystallography to rule out isomerism or impurities .

What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Advanced Research Question

  • Core Modifications : Introduce substituents at positions 1 (methylamino) and 5 (carboxylic acid) to probe steric/electronic effects .
  • Bioisosteres : Replace the benzoimidazole core with pyrazole or triazole rings to assess scaffold flexibility .
  • Prodrug Approaches : Esterify the carboxylic acid to improve cell permeability, followed by enzymatic hydrolysis .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent degradation via oxidation or hydrolysis .
  • Light Sensitivity : Use amber vials to protect against photolytic cleavage of the benzoimidazole ring .
  • pH Stability : Avoid prolonged exposure to strong acids/bases (>pH 10) to prevent decarboxylation .

What synthetic challenges arise in achieving regioselectivity during methylation?

Advanced Research Question

  • Competing Sites : Methylation may occur at N1 or N3 positions; use bulky bases (e.g., LDA) to direct methylation to N1 .
  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions .

What coordination chemistry applications exist for this compound?

Advanced Research Question

  • Metal Chelation : The carboxylic acid and imidazole nitrogen can bind transition metals (e.g., Cu²+, Zn²+), forming complexes with potential catalytic or therapeutic activity .
  • Ligand Design : Modify the carboxylic acid to phosphonate or hydroxamate groups for stronger metal affinity .

How can degradation products be identified and quantified during stability studies?

Advanced Research Question

  • HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to separate degradation products .
  • LC-MS/MS : Detect and characterize trace impurities (e.g., decarboxylated or oxidized species) via high-resolution mass spectrometry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
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1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid

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